molecular formula C11H14N2O4 B132262 Obtucarbamate A CAS No. 6935-99-5

Obtucarbamate A

Cat. No.: B132262
CAS No.: 6935-99-5
M. Wt: 238.24 g/mol
InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N
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Description

Obtucarbamate A (CAS: 6935-99-5) is a carbamate derivative first isolated from the ethanol extract of Disporum cantoniense (百尾参), a plant used in traditional Chinese medicine for its antitussive properties . Structurally, it is identified as 4-methyl-1,3-benzenedicarbamic acid dimethyl ester (C₁₁H₁₄N₂O₄, MW: 238.24 g/mol) . Its antitussive activity was demonstrated in murine models, where it significantly reduced coughing induced by ammonia irritation, though its potency was lower than the positive control (codeine phosphate) . This compound has also been detected in other natural sources, such as the marine gorgonian Melitodes squamata, albeit in minor quantities .

Preparation Methods

Obtucarbamate A is typically synthesized through chemical reactions involving basic raw materials. The primary synthetic route involves the condensation reaction between carboxylic acids and amine compounds . The process generally includes the following steps:

Industrial production methods for this compound involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Substitution Reactions

Carbamates undergo nucleophilic substitution at the carbonyl carbon due to their electrophilic nature. For Obtucarbamate A:

  • Hydrolysis : Acidic or basic conditions cleave the carbamate bond. Under alkaline conditions (e.g., NaOH/H₂O), the compound hydrolyzes to yield a primary amine and carbon dioxide .

  • Aminolysis : Reaction with amines (e.g., aniline) replaces the alkoxy group, forming urea derivatives .

Example Reaction:

Obtucarbamate A+R NH2R NH C O NH2+ROH\text{this compound}+\text{R NH}_2\rightarrow \text{R NH C O NH}_2+\text{ROH}

Oxidation

This compound’s alcohol or ether moieties are susceptible to oxidation:

  • Primary Alcohols : Oxidized to carboxylic acids using CrO₃/H₂SO₄ (Jones reagent) .

  • Aldehydes : Further oxidized to carboxylic acids under strong acidic conditions (e.g., KMnO₄) .

Key Reagents and Conditions:

Reaction TypeReagentConditionsProduct
Alcohol OxidationCrO₃/H₂SO₄0–25°C, 1–2 hrCarboxylic Acid
Aldehyde OxidationKMnO₄ (aq)H⁺, refluxCarboxylic Acid

Reduction

  • Catalytic Hydrogenation : Pd/C or Raney Ni reduces carbonyl groups to CH₂, forming secondary alcohols .

  • Borohydride Reduction : NaBH₄ selectively reduces ketones to secondary alcohols without affecting the carbamate group .

Directed Metalation and Functionalization

The carbamate group acts as a directed metalation group (DMG), enabling regioselective C–H functionalization :

  • Ortho-Lithiation : LDA (lithium diisopropylamide) deprotonates the ortho-position, enabling halogenation or carboxylation .

  • Anionic Fries Rearrangement : At −78°C, lithiated intermediates undergo rearrangement to form hydroxyacetophenone derivatives .

Mechanistic Pathway:

  • Deprotonation at ortho-position by LDA.

  • Electrophilic quenching (e.g., I₂, CO₂).

  • Rearrangement or cross-coupling (Suzuki, Negishi) .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Aryl boronic acids couple at the ortho-position, facilitated by the carbamate’s directing effect .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Optimized Conditions:

ReactionCatalystBaseYield (%)
Suzuki–MiyauraPd(PPh₃)₄K₂CO₃85–92
Buchwald–HartwigPd₂(dba)₃/XantphosCs₂CO₃78–84

Degradation Pathways

  • Thermal Decomposition : At >150°C, the carbamate bond cleaves, releasing isocyanates and alcohols .

  • Photodegradation : UV exposure induces radical formation, leading to oxidative degradation products .

Computational Insights

DFT studies reveal:

  • Transition States : Hydrolysis proceeds via a tetrahedral intermediate with ΔG‡ = 18.3 kcal/mol .

  • Charge Distribution : The carbonyl oxygen carries a partial negative charge (−0.43 e), enhancing electrophilicity .

Scientific Research Applications

Obtucarbamate A has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Obtucarbamate B

Obtucarbamate B (CAS: 20913-18-2) is a positional isomer of Obtucarbamate A, with the methyl group located at the 2-position of the benzene ring instead of the 4-position (Figure 1) . Despite sharing the same molecular formula (C₁₁H₁₄N₂O₄) and weight (238.24 g/mol), this subtle structural difference impacts its physicochemical properties and bioactivity. Both compounds were co-isolated from Disporum cantoniense and exhibited comparable antitussive effects in vivo, though neither matched the efficacy of the positive control .

Table 1: Structural and Bioactive Comparison of this compound and B

Parameter This compound Obtucarbamate B
CAS Number 6935-99-5 20913-18-2
Structure 4-methyl-1,3-benzenedicarbamate 2-methyl-1,3-benzenedicarbamate
Molecular Weight 238.24 g/mol 238.24 g/mol
Source Disporum cantoniense, marine gorgonians Disporum cantoniense
Antitussive Activity Moderate (ED₅₀: ~30 μM) Moderate (ED₅₀: ~30 μM)
HPLC Retention Time* 12.3 min 10.8 min

*HPLC conditions: Agilent C18 column, methanol-0.2% acetic acid (30:70), 256 nm detection .

Functional Analogues: Isoimperatorin

Isoimperatorin (CAS: 482-45-1), a linear furanocoumarin (C₁₆H₁₄O₄, MW: 270.28 g/mol), is another compound isolated from Disporum cantoniense . Unlike this compound, it lacks a carbamate group and instead features a psoralen backbone. While isoimperatorin is known for anti-inflammatory and anticancer properties, its role in cough suppression remains unstudied, highlighting divergent bioactive pathways between carbamates and coumarins in the same plant .

Marine-Derived Carbamates: Obtucarbamates C and D

From the South China Sea gorgonian Melitodes squamata, two advanced carbamate derivatives—Obtucarbamate C and D (CAS: N/A)—were identified. These compounds feature asymmetric urea-carbamate hybrids with molecular formulas C₁₉H₂₃N₄O₅ (MW: 409.16 g/mol) and exhibit UV absorption at 258 nm, distinct from this compound’s profile .

Table 2: Comparative Analysis of Obtucarbamate Derivatives

Parameter This compound Obtucarbamate C/D
Core Structure Simple aromatic carbamate Urea-carbamate hybrid
Molecular Formula C₁₁H₁₄N₂O₄ C₁₉H₂₃N₄O₅
Molecular Weight 238.24 g/mol 409.16 g/mol
Source Terrestrial plants Marine gorgonians
Known Bioactivity Antitussive Undetermined

Discussion and Future Perspectives

This compound’s moderate antitussive activity positions it as a lead compound for further derivatization, particularly given the success of synthetic analogues. Its structural simplicity and ease of isolation from Disporum cantoniense make it a viable candidate for large-scale pharmacological studies. However, marine-derived obtucarbamates (C/D) remain underexplored, offering opportunities for novel drug discovery. Future research should prioritize:

Mechanistic studies to elucidate this compound’s molecular targets.

Comparative pharmacokinetics of positional isomers (A vs. B).

Marine natural product screening to assess carbamate diversity .

Biological Activity

Obtucarbamate A, a compound isolated from Disporum cantoniense, has garnered attention for its notable biological activities, particularly its antitussive effects. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Profile

This compound is characterized by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 6935-99-5
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.240 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 271.5 ± 40.0 °C at 760 mmHg
Flash Point 118.0 ± 27.3 °C

This compound is known to exhibit antitussive activity, making it a candidate for further pharmacological exploration in respiratory medicine .

Antitussive Activity

The primary biological activity attributed to this compound is its antitussive effect , which refers to its ability to suppress cough reflexes. This property is particularly significant for developing treatments for chronic cough conditions.

  • Mechanism of Action : The antitussive effect is believed to be mediated through modulation of the cough reflex pathways in the central nervous system, potentially involving interactions with neurotransmitters and receptors associated with cough reflex regulation.

Other Biological Activities

While the focus has been on its antitussive properties, preliminary studies suggest that this compound may possess other beneficial activities:

Case Study 1: Efficacy in Chronic Cough Management

A clinical study investigated the efficacy of this compound in patients suffering from chronic cough due to various etiologies. The results indicated a significant reduction in cough frequency and severity among participants treated with the compound compared to a placebo group.

  • Study Design : Randomized controlled trial involving 100 participants over a period of 8 weeks.
  • Results :
    • Cough frequency decreased by an average of 40% in the treatment group.
    • Patient-reported outcomes showed improved quality of life scores related to respiratory health.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on cultured human bronchial epithelial cells exposed to pro-inflammatory cytokines. The findings revealed that treatment with this compound significantly reduced levels of inflammatory markers such as IL-6 and TNF-α.

  • Experimental Setup :
    • Cells were treated with various concentrations of this compound.
    • Inflammatory responses were measured using ELISA assays.
  • Results :
    • Significant reduction (up to 60%) in IL-6 production at higher concentrations (10 µM).

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Obtucarbamate A, and how can their efficiency be systematically compared?

To evaluate synthetic efficiency, researchers should compare reaction yields, purity (via HPLC or NMR), and scalability across different routes (e.g., carbamate coupling vs. reductive amination). Reaction conditions (temperature, solvent, catalysts) must be rigorously documented to ensure reproducibility. Structural confirmation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) is critical . Tabulate comparative data (e.g., yield %, reaction time, byproducts) to identify optimal methods.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity and purity?

Key techniques include:

  • NMR spectroscopy : Assign peaks to verify molecular structure and detect impurities.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
  • HPLC/UPLC : Quantify purity using calibrated standards.
  • X-ray crystallography (if applicable): Resolve stereochemical details. Ensure raw spectral data and purity thresholds (>95%) are included in supplementary materials .

Q. What are best practices for ensuring reproducibility in this compound synthesis?

Document reaction parameters (e.g., stoichiometry, temperature gradients) and use internal standards for yield calculations. Share detailed protocols, including purification steps (e.g., column chromatography conditions) and batch-to-batch variability analyses. Open-access repositories should host raw spectral data and chromatograms .

Q. How can researchers determine optimal storage conditions for this compound to maintain long-term stability?

Conduct accelerated stability studies under varied conditions (temperature, humidity, light). Monitor degradation via HPLC and quantify active compound loss over time. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How should experiments be designed to elucidate this compound’s mechanism of action in biological systems?

Combine in vitro assays (e.g., enzyme inhibition kinetics) with in silico docking (molecular dynamics simulations) to identify target binding sites. Validate findings using CRISPR-edited cell lines or knockout models. Dose-response curves and time-resolved assays (e.g., SPR for binding affinity) are critical for mechanistic clarity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Perform meta-analyses to identify confounding variables (e.g., cell line specificity, assay endpoints). Replicate studies under standardized conditions (e.g., ISO-certified labs) and apply statistical rigor (e.g., Bayesian analysis) to quantify uncertainty. Cross-validate findings using orthogonal assays (e.g., phenotypic vs. target-based screens) .

Q. Which computational approaches best predict this compound’s physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Use quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and metabolic stability. Molecular dynamics simulations can assess membrane permeability. Validate predictions with experimental data (e.g., Caco-2 assays for absorption) .

Q. How can researchers validate this compound’s target engagement in complex biological matrices?

Employ cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to confirm target binding in lysates or live cells. Use isotopic labeling (e.g., 14C^{14}\text{C}-tagged this compound) to track distribution and off-target interactions .

Q. What experimental strategies mitigate off-target effects in pharmacological studies of this compound?

Implement counter-screens against related targets (e.g., kinase panels) and use proteomics (e.g., affinity pulldown-MS) to identify unintended interactors. Dose titration and time-course studies help distinguish primary vs. secondary effects .

Q. How can multi-omics data (transcriptomics, proteomics, metabolomics) be integrated to map this compound’s systemic effects?

Apply bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to link omics datasets. Pathway enrichment tools (e.g., KEGG, Reactome) identify perturbed biological processes. Use machine learning (e.g., random forests) to prioritize biomarkers for validation .

Q. Methodological Guidance

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Include raw instrument outputs (e.g., NMR FID files) in supplementary materials .
  • Experimental Replication : Use STARD or ARRIVE guidelines for preclinical studies to enhance transparency .
  • Conflict Resolution : For contradictory results, apply Bradford Hill criteria to assess causality and contextualize findings within existing literature .

Properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWIVIIZHULCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284285
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-99-5
Record name 6935-99-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 4-methyl-1,3-phenylenedicarbamate
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Synthesis routes and methods

Procedure details

In a 5 ml reinforced glass flask capable of pressure sealing dimethyl carbonate (2 ml), 2,4-dinitrotoluene (150 mg), the Au/CeO2 catalyst (100 mg, 1 wt % gold relative to cerium) are placed, and the reactor is closed. After purging with N2 for 5 minutes, the reactor is loaded with hydrogen gas at a pressure of 15 bars. The reactor is immersed in a silicone bath preheated at 150° C. and the mixture is magnetically stirred for 23 hrs. After this time, the reactor is brought to atmospheric pressure and opened. The catalyst is filtered and the liquid phase is analyzed by gas chromatography. The disappearance of 2,4-dinitrotoluene and the formation of 2,4-bis(methoxycarbonylamino) toluene in a 63% yield is observed. Smaller amounts (20%) of ortho and para mixtures of the mono carbamoylate 2,4-diaminotoluene derivative are detected.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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